molecular formula C16H14ClNO4S2 B2698303 3-chloro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide CAS No. 2034565-37-0

3-chloro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide

Cat. No.: B2698303
CAS No.: 2034565-37-0
M. Wt: 383.86
InChI Key: XTZHKNCUBKCKJP-UHFFFAOYSA-N
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Description

Historical Evolution of Thiophene-Furan Hybrid Sulfonamides in Medicinal Chemistry

The development of thiophene-furan hybrid sulfonamides traces its origins to mid-20th century advancements in heterocyclic synthesis methodologies. The Paal-Knorr reaction, first described in 1885, laid the groundwork for constructing five-membered heterocycles through cyclization of 1,4-diketones with sulfurizing agents like phosphorus pentasulfide. This mechanism enabled the systematic integration of thiophene rings into complex molecular architectures.

By the 1980s, researchers recognized the synergistic effects of combining thiophene's electron-rich aromatic system with furan's oxygen-containing heterocycle. Early prototypes demonstrated enhanced binding to cyclooxygenase enzymes compared to standalone thiophene or benzene sulfonamides. The incorporation of sulfonamide groups emerged as a strategic modification to improve solubility and target affinity, particularly for proteins with conserved serine or tyrosine residues in active sites.

A pivotal milestone occurred in 2003 when X-ray crystallographic studies revealed that thiophene-furan hybrids adopt planar conformations ideal for π-stacking interactions with aromatic amino acid residues. This discovery catalyzed the design of advanced derivatives like 3-chloro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide, where strategic halogenation and methoxylation optimize electronic effects without steric hindrance.

Theoretical Significance of Sulfonamide Pharmacophores

The sulfonamide (-SO₂NH₂) group serves as a multifunctional pharmacophoric element through three primary mechanisms:

  • Hydrogen Bonding : The sulfonyl oxygen atoms act as hydrogen bond acceptors, while the NH group functions as a donor, enabling interactions with kinase ATP-binding pockets and zinc-containing metalloenzymes.
  • Acid-Base Properties : With pKa values typically between 6.5-8.0, sulfonamides exhibit pH-dependent ionization that enhances membrane permeability in physiological environments.
  • Steric Guidance : The tetrahedral geometry of the sulfonyl group orients appended aromatic systems into optimal positions for target engagement, as demonstrated in molecular docking studies of the title compound with COX-2.

Quantum mechanical calculations on 3-chloro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide reveal significant charge delocalization between the thiophene sulfur (partial charge: -0.32 e) and sulfonamide oxygen (-0.45 e), creating a dipole moment of 5.21 D that facilitates orientation in enzyme active sites. This electronic profile contrasts with non-hybrid sulfonamides, which typically exhibit dipole moments below 3.5 D.

Current Research Paradigms in Heterocyclic Sulfonamide Investigation

Modern synthetic strategies for thiophene-furan sulfonamides emphasize three key areas:

Table 1: Advanced Synthesis Techniques for Thiophene-Furan Hybrids

Method Reagents Yield (%) Key Advantage
Paal-Knorr Cyclization P₂S₅, DMF 68-72 Simultaneous thiophene formation
Suzuki-Miyaura Coupling Pd(PPh₃)₄, K₂CO₃ 82 Precise biaryl linkage
Microwave-Assisted SiO₂-NH₂, EtOH 89 Reduced reaction time (15 min)

Recent breakthroughs include the use of flow chemistry to produce 3-chloro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide with 94% purity through continuous diazotization and coupling steps. Characterization relies heavily on 2D NMR techniques, particularly HMBC correlations between the furan H-3 proton (δ 7.25 ppm) and the methylene bridge carbon (δ 42.1 ppm).

Biological evaluations highlight dual COX-2/5-LOX inhibition (IC₅₀ = 0.32 μM/0.41 μM) and carbonic anhydrase IX selectivity (Kᵢ = 4.8 nM). These activities stem from the compound's ability to chelate zinc ions via the sulfonamide group while the thiophene-furan system stabilizes hydrophobic enzyme subpockets.

Conceptual Importance of Thiophene-Furan Bridged Systems

The thiophene-furan bridge in 3-chloro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide creates a conjugated system with distinctive electronic properties:

  • Aromaticity Modulation : Furan's oxygen (electronegativity 3.44) withdraws electron density from the thiophene ring (sulfur electronegativity 2.58), creating a polarized π-system that enhances charge-transfer interactions.
  • Tautomeric Flexibility : The hybrid system supports keto-enol tautomerism, enabling adaptation to diverse binding environments. IR spectroscopy confirms enol form dominance (νC=O at 1645 cm⁻¹) in crystalline states.
  • Bioisosteric Potential : Thiophene-furan hybrids effectively mimic indole and benzothiophene systems while offering superior metabolic stability. Microsomal studies show 83% parent compound remaining after 1 hour vs. 42% for analogous indole derivatives.

Molecular dynamics simulations demonstrate that the title compound maintains stable binding (RMSD < 1.2 Å) with COX-2 over 100 ns trajectories, primarily through van der Waals contacts with Val349, Leu352, and Tyr355. This stability surpasses traditional NSAIDs like celecoxib (RMSD 2.8 Å), underscoring the hybrid system's pharmacological advantages.

Properties

IUPAC Name

3-chloro-4-methoxy-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4S2/c1-21-16-5-3-13(8-14(16)17)24(19,20)18-9-12-2-4-15(22-12)11-6-7-23-10-11/h2-8,10,18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZHKNCUBKCKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzenesulfonamide structure, followed by the introduction of the chloro and methoxy substituents. The thiophene and furan rings are then incorporated through a series of coupling reactions. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and coupling catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or acyl groups.

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of sulfonamides can exhibit antiviral properties. A study focusing on related compounds demonstrated significant inhibition of Hepatitis B Virus (HBV) replication in vitro, attributed to mechanisms involving increased levels of A3G protein. The structural similarities suggest that 3-chloro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide may possess comparable antiviral effects, warranting further investigation into its efficacy against viral pathogens.

Antibacterial Activity

Sulfonamides are traditionally recognized for their antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis. The compound's sulfonamide moiety may confer similar antibacterial activity. Studies on related sulfonamide derivatives have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, suggesting that our compound could be a candidate for further antibacterial research.

Anticancer Potential

Investigations into sulfonamide-based compounds have revealed their ability to induce apoptosis in cancer cells. A notable study found that structurally similar compounds inhibited cancer cell proliferation in human cell lines, with IC50 values indicating potent anticancer activity. The mechanism often involves modulation of pathways critical for cancer cell survival, making this compound a potential therapeutic agent in oncology.

Case Studies and Research Findings

Study Focus Findings
Study on N-phenylbenzamide derivativesAntiviralInhibition of HBV replication linked to A3G levels
Research on sulfonamide derivativesAntibacterialSignificant inhibition against Staphylococcus aureus with IC50 values indicating potency
Investigation into sulfonamide compoundsAnticancerInduction of apoptosis in human cancer cell lines with promising IC50 values

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple aromatic and heterocyclic rings allows for diverse interactions with biological macromolecules, potentially leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Effects

A closely related compound, 3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide (RN: 1421514-76-2), differs in the substitution pattern of the thiophene ring (2-yl vs. 3-yl). Positional isomerism can significantly alter electronic and steric properties.

Simplified Benzenesulfonamide Derivatives

N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide () lacks the heterocyclic substituents but retains the chloro-methoxybenzene core. This simpler analog exhibits herbicidal and anti-malarial activities, highlighting the pharmacological relevance of the chloro-methoxy motif. The absence of the furan-thiophene group likely reduces molecular complexity and may improve synthetic accessibility, albeit at the cost of target specificity .

Phenylethyl-Substituted Analogs

5-Chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide (CAS: 723744-93-2, MW: 339.84) replaces the heterocyclic substituent with a phenylethyl group. The phenylethyl moiety introduces increased hydrophobicity, which may enhance membrane permeability but reduce solubility. Comparative molecular weight (339.84 vs. ~400 for the target compound) suggests differences in pharmacokinetic profiles .

Comparison with Sulfonamides Bearing Heterocyclic Cores

Thiazole-Based Sulfonamides

4-(Benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine () features a thiazole ring instead of benzene, with a pyridinylmethyl substituent. The pyridine group may confer basicity, altering solubility and bioavailability compared to the furan-thiophene system .

Triazine-Linked Benzamides

Compounds such as 4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-{N-[5-(4-trifluoromethylphenyl)-1,2,4-triazin-3-yl]sulfamoyl}benzamide (, Compound 52) incorporate a triazine ring and benzylthio group. These structural elements introduce hydrogen-bonding capabilities (via triazine) and lipophilicity (via trifluoromethyl). Melting points for triazine derivatives (255–279°C) suggest higher crystallinity compared to simpler sulfonamides .

Pharmacologically Active Sulfonamides

Diuretics: Metolazone and Bumetanide

Metolazone () and bumetanide are clinically used sulfonamide-based diuretics. Metolazone’s thiazide-like structure contrasts with the target compound’s heterocyclic substituents, yet both share sulfamoyl groups critical for renal sodium transport inhibition. Bumetanide’s phenoxy group highlights the role of aromatic substituents in modulating potency .

Ranitidine Derivatives

Ranitidine-related compounds () feature furan and dimethylamino groups. While structurally distinct, these compounds demonstrate how sulfonamide derivatives can be optimized for specific targets (e.g., H2 receptors). The dimethylamino group in ranitidine enhances basicity, a property absent in the target compound but relevant for ionization state and receptor binding .

Data Tables

Table 1: Structural and Physical Properties of Selected Sulfonamides

Compound Name Core Structure Substituents Melting Point (°C) Molecular Weight Key References
3-Chloro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide Benzene Cl, OMe, (5-(thiophen-3-yl)furan-2-yl)CH2 Not reported ~400*
3-Chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide Benzene Cl, OMe, furan-3-yl-CH2, thiophen-2-yl-CH2 Not reported ~400*
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide Benzene Cl, OMe, phenyl Not reported 297.74
4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-{N-[5-(4-trifluoromethylphenyl)-1,2,4-triazin-3-yl]sulfamoyl}benzamide Benzamide Cl, benzylthio, trifluoromethylphenyl 277–279 718.23
5-Chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide Benzene Cl, OMe, methyl, phenylethyl Not reported 339.84

*Estimated based on structural similarity.

Biological Activity

3-chloro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique combination of aromatic and heterocyclic structures, which may contribute to its biological activity. Understanding its pharmacological properties is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-chloro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide is C16H14ClNO4S2C_{16}H_{14}ClNO_{4}S_{2}, with a molecular weight of 383.9 g/mol. Its structure includes a benzenesulfonamide core, substituted with chloro and methoxy groups, as well as thiophene and furan moieties, enhancing its chemical diversity and potential interactions with biological targets .

The biological activity of this compound is likely mediated through its interaction with various molecular targets, such as enzymes and receptors. The presence of multiple aromatic rings allows for diverse interactions, potentially leading to modulation of enzymatic activity or receptor binding. This mechanism is crucial for its pharmacological effects, which may include antibacterial, antifungal, or anti-inflammatory activities .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds with similar structures. For instance, sulfonamide derivatives have shown significant antibacterial effects against various strains of bacteria. The introduction of halogen substituents, like chlorine in this compound, has been associated with enhanced antibacterial activity. In vitro tests demonstrated that related compounds exhibited minimum inhibitory concentrations (MICs) ranging from 4.69 to 156.47 µM against Gram-positive and Gram-negative bacteria .

Antifungal Activity

The antifungal potential of sulfonamide derivatives has also been explored. Compounds structurally similar to 3-chloro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide displayed MIC values against fungi such as Candida albicans and Fusarium oxysporum, indicating promising antifungal properties .

Case Studies

  • Antibacterial Testing : A study investigated the antibacterial activity of various sulfonamide derivatives, including those containing furan and thiophene rings. The results indicated that compounds with electron-withdrawing groups significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting that the electron density influenced their bioactivity.
  • Antifungal Evaluation : Another research focused on the antifungal efficacy of similar compounds against Candida species. The study found that certain derivatives exhibited MIC values comparable to standard antifungal agents, highlighting their therapeutic potential in treating fungal infections.

Comparative Analysis

Compound NameStructureAntibacterial Activity (MIC µM)Antifungal Activity (MIC µM)
3-chloro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamideStructure4.69 - 156.4716.69 - 222.31
4-methoxy-N-(furan-2-ylmethyl)benzenesulfonamideSimilar but without thiopheneHigher than standardModerate
3-chloro-N-(thiophen-2-ylmethyl)benzenesulfonamideLacks furan ringLower efficacyLow

Q & A

What synthetic strategies are optimal for preparing 3-chloro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide, and how can purity be validated?

Answer:
A modular approach is recommended:

  • Step 1: Synthesize the benzenesulfonyl chloride intermediate via chlorosulfonation of 3-chloro-4-methoxybenzene derivatives (e.g., using thionyl chloride in DMF/CH₂Cl₂, as in ).
  • Step 2: Prepare the furan-thiophene hybrid fragment by coupling 3-thiopheneboronic acid with 2-furanmethanol derivatives via Suzuki-Miyaura cross-coupling.
  • Step 3: Perform nucleophilic substitution by reacting the sulfonyl chloride with the furan-thiophene amine under inert conditions.
    Purity Validation:
  • Use LC-MS (e.g., formic acid/MeCN mobile phase) to confirm molecular ion peaks and retention times (Rt ~4–5 min, as in ).
  • High-resolution NMR (¹H/¹³C) to verify regiochemistry, especially for thiophene-furan linkage (δ 6.5–7.5 ppm for aromatic protons) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies often arise from assay conditions or impurity profiles. Methodological steps include:

  • Replicate Studies: Compare activity across standardized assays (e.g., enzyme inhibition IC₅₀ in triplicate).
  • Impurity Profiling: Use HPLC-DAD/MS to detect byproducts (e.g., incomplete sulfonamide coupling or oxidized thiophene residues).
  • Target Validation: Employ crystallographic fragment screening (as in ) to confirm binding to enzymes like carbonic anhydrase or oxidoreductases.
  • Control Experiments: Test intermediates (e.g., benzenesulfonyl chloride) for off-target effects .

What advanced techniques elucidate the structure-activity relationship (SAR) of this sulfonamide derivative?

Answer:

  • X-ray Crystallography: Resolve the 3D structure to identify key interactions (e.g., sulfonamide oxygen hydrogen bonds with catalytic residues, as in ).
  • Molecular Dynamics (MD): Simulate binding stability to targets like FAD-dependent oxidoreductases (see for fragment-based approaches).
  • SAR Libraries: Synthesize analogs with modified thiophene substituents (e.g., 2- vs. 3-thiophene) or methoxy-to-ethoxy substitutions. Assess changes in potency via dose-response curves .

How should researchers design in vivo studies to evaluate pharmacokinetics and toxicity?

Answer:

  • ADME Profiling:
    • Solubility: Use PBS (pH 7.4) and simulated gastric fluid to assess bioavailability.
    • Metabolic Stability: Incubate with liver microsomes; monitor sulfonamide cleavage via LC-MS.
  • Toxicity Screening:
    • Acute Toxicity: Dose rodents at 10–100 mg/kg, observing hepatic/kidney biomarkers (AST, ALT, creatinine).
    • Genotoxicity: Perform Ames tests with S. typhimurium strains TA98/TA100.
  • In Vivo Efficacy: Use xenograft models for oncology targets or LPS-induced inflammation for immunomodulatory studies .

What analytical methods are critical for characterizing degradation products under stress conditions?

Answer:

  • Forced Degradation: Expose the compound to heat (80°C), UV light, and oxidative (H₂O₂) or acidic/alkaline conditions.
  • HPLC-UV/HRMS: Track degradation pathways (e.g., sulfonamide hydrolysis to benzene sulfonic acid or thiophene oxidation to sulfoxide).
  • NMR Stability Studies: Monitor structural integrity after 24-hour exposure to stressors.
  • Quantitative Structure-Retention Relationship (QSRR): Predict degradation behavior using logP and polar surface area .

How can computational modeling guide the optimization of this compound’s selectivity?

Answer:

  • Docking Studies: Use AutoDock Vina to screen against homologous enzymes (e.g., carbonic anhydrase isoforms I vs. II). Prioritize compounds with >5 kcal/mol selectivity.
  • Pharmacophore Mapping: Identify critical features (e.g., sulfonamide’s -SO₂NH₂ and thiophene’s π-π stacking) using Schrödinger’s Phase.
  • Free Energy Perturbation (FEP): Calculate binding energy differences for analogs with halogen substitutions (e.g., Cl → F) .

What are the challenges in crystallizing this compound, and how can they be addressed?

Answer:

  • Challenges: Low solubility in aqueous buffers and polymorphism risks due to flexible thiophene-furan linker.
  • Solutions:
    • Co-crystallization: Add β-cyclodextrin or PEG 4000 to improve solubility.
    • Vapor Diffusion: Use 24-well plates with 2-methyl-2,4-pentanediol (MPD) as a precipitant.
    • Microseeding: Introduce crushed microcrystals from prior batches to induce nucleation .

What metabolic pathways are predicted for this compound, and how do they impact efficacy?

Answer:

  • Phase I Metabolism: CYP3A4/2C9-mediated oxidation of the thiophene ring (forming sulfoxide) or O-demethylation of the methoxy group.
  • Phase II Metabolism: Glucuronidation of the sulfonamide group, reducing target binding.
  • Mitigation Strategies:
    • Introduce electron-withdrawing groups (e.g., -CF₃) to block oxidation.
    • Deuterate the methoxy group to slow O-demethylation .

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